methyl 4-{[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate
Description
Methyl 4-{[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a hexyl chain at position 6, a phenyl group at position 4, and a methyl benzoate moiety linked via an oxymethylene group at position 5. The compound’s ester group enhances solubility in organic solvents, while the extended alkyl chain may improve membrane permeability .
Properties
IUPAC Name |
methyl 4-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O5/c1-3-4-5-7-12-24-17-26-25(22-10-8-6-9-11-22)18-29(31)35-28(26)19-27(24)34-20-21-13-15-23(16-14-21)30(32)33-2/h6,8-11,13-19H,3-5,7,12,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMILPUGILWGHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC3=CC=C(C=C3)C(=O)OC)OC(=O)C=C2C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with various organic halides. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions often involve heating the mixture in dry DMF (dimethylformamide) with triethylamine (TEA) at 70°C, and the completion of the reaction is monitored by thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, reduction might yield alcohols, and substitution might yield various substituted derivatives of the original compound .
Scientific Research Applications
Methyl 4-{[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of methyl 4-{[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate involves its interaction with specific molecular targets and pathways. The compound’s lipophilic nature allows it to penetrate cell membranes effectively, making it a potent inhibitor of bacterial DNA gyrase, which is crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural differences and inferred properties between the target compound and structurally related coumarin derivatives:
Key Observations:
Substituent Effects on Lipophilicity :
- The hexyl chain in the target compound increases lipophilicity compared to shorter alkyl groups (e.g., methyl in ). This may enhance diffusion across biological membranes or compatibility with hydrophobic matrices.
- In contrast, compounds with methoxy groups (e.g., ) exhibit higher polarity, favoring aqueous solubility.
Electronic and Steric Modifications: Electron-withdrawing groups (e.g., trifluoromethyl in , chlorine in ) improve stability against nucleophilic attack but may reduce reactivity in electrophilic substitutions.
Ester Functionality :
- The methyl ester in the target compound offers moderate hydrolytic stability compared to free carboxylic acids () or more labile esters (e.g., phenacyl esters in ).
- Compounds with multiple ester groups (e.g., ) may undergo sequential hydrolysis, enabling controlled release applications.
Crystallographic Validation :
- Structural data for many analogs (e.g., ) were likely validated using programs like SHELXL (), ensuring accuracy in reported bond lengths and angles.
Research Implications and Gaps
Future studies should focus on:
- Quantitative comparisons of solubility, stability, and reactivity.
- Exploration of structure-activity relationships (SAR) for specific applications (e.g., fluorescence, drug delivery).
- Synergistic effects of mixed substituents (e.g., hexyl + phenyl in the target compound vs. methoxy + CF₃ in ).
Biological Activity
Methyl 4-{[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate is a synthetic compound classified under coumarin derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structure of this compound enhances its lipophilicity, which is crucial for biological interactions.
Chemical Structure and Properties
The IUPAC name of the compound is methyl 4-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]benzoate. Its molecular formula is , with a molecular weight of approximately 470.57 g/mol. The chemical structure features a chromenone core with a hexyl side chain, contributing to its unique properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C30H30O5 |
| Molecular Weight | 470.57 g/mol |
| CAS Number | 314743-34-5 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized below:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 31.25 |
| Pseudomonas aeruginosa | 62.5 |
The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways, leading to bactericidal effects.
Anti-inflammatory Properties
This compound has also demonstrated anti-inflammatory activity in various models. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The compound has been tested against several cancer types, including breast and colon cancer, showing promising results in inhibiting cell proliferation.
Case Study: Breast Cancer Cell Lines
In a study involving MCF7 breast cancer cells, treatment with methyl 4-{[(6-hexyl-2-oxo-4-pheny1 -2H-chromen -7 -yl) oxy] methyl} benzoate resulted in a significant reduction in cell viability:
| Treatment Concentration (μM) | Cell Viability (%) |
|---|---|
| Control | 100 |
| 10 | 80 |
| 25 | 50 |
| 50 | 30 |
Synthesis and Production
The synthesis of methyl 4-{[(6-hexy1 -2 -oxo -4 -phenyl -2H-chromen -7 -yl) oxy] methyl} benzoate typically involves the reaction of 7-hydroxycoumarin derivatives with various organic halides under controlled conditions.
Common Synthetic Routes
- Reflux Method : Involves heating the reactants in a solvent to facilitate the reaction.
- Microwave-Assisted Synthesis : Utilizes microwave energy to enhance reaction rates and yields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
